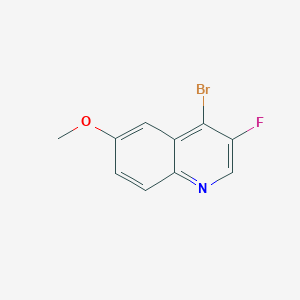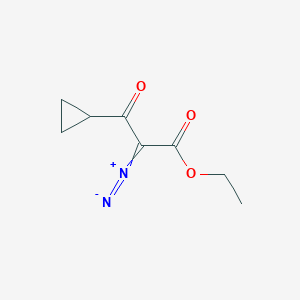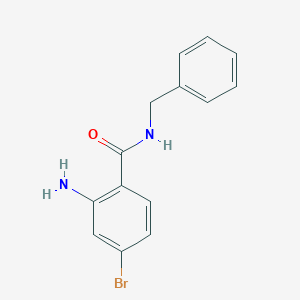![molecular formula C10H6Br2ClN5 B8469097 2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile](/img/structure/B8469097.png)
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of halogenated triazole and nicotinonitrile moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the halogenation of a nicotinonitrile derivative followed by the introduction of the triazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dehalogenated compounds.
Applications De Recherche Scientifique
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile: shares similarities with other halogenated triazole derivatives and nicotinonitrile compounds.
2-chloro-4-methylnicotinonitrile: Lacks the triazole moiety but shares the nicotinonitrile core.
3,5-dibromo-1H-1,2,4-triazole: Contains the triazole moiety but lacks the nicotinonitrile structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6Br2ClN5 |
|---|---|
Poids moléculaire |
391.45 g/mol |
Nom IUPAC |
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6Br2ClN5/c1-5-6(3-15-8(13)7(5)2-14)4-18-10(12)16-9(11)17-18/h3H,4H2,1H3 |
Clé InChI |
PHIROGZYDZSMNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1CN2C(=NC(=N2)Br)Br)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















